molecular formula C34H29N13NaO7S2 B3276460 Direct black 19 CAS No. 6428-31-5

Direct black 19

Cat. No.: B3276460
CAS No.: 6428-31-5
M. Wt: 818.8 g/mol
InChI Key: SLRXMXRIDJLFLC-UHFFFAOYSA-N
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Description

Direct Black 19 ( 6428-31-5), also known as C.I. 35255 or Direct Fast Black G, is a disodium salt diazo dye with the molecular formula C₃₄H₂₇N₁₃Na₂O₇S₂ and a molecular weight of 839.77 g/mol . As a substantive dye, it exhibits high directivity to cellulose fibers and can be applied to materials such as cotton, viscose, and paper without the need for a mordant, simplifying the dyeing process in research settings . Its primary research applications include investigating dyeing and printing processes on cellulose-based textiles like cotton and viscose, as well as their blends with silk or wool . Beyond textiles, it serves as a model compound in environmental science for studying the treatment of dye-containing wastewater, as seen in coagulation studies using agents like Moringa oleifera seed extract and polyaluminum chloride . The compound is also utilized in coloring leather and paper products such as black cardboard . The synthesis of this compound is a multi-step process involving the diazotization of p-nitroaniline, coupling with H acid, reduction, and further diazotization and coupling reactions . Physically, it appears as a black powder with a density of 1.727 g/cm³ and is highly soluble in water (≥40 g/L at 80°C), yielding a greenish-black solution . Its solution appears greenish-black in water; in concentrated sulfuric acid, it turns a greenish-black, which turns reddish upon dilution . Researchers should note that the compound has an associated hazard code of Xi and is classified as irritating to the eyes, respiratory system, and skin (R36/37/38) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

6428-31-5

Molecular Formula

C34H29N13NaO7S2

Molecular Weight

818.8 g/mol

IUPAC Name

disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);

InChI Key

SLRXMXRIDJLFLC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na]

physical_description

Dry Powder;  Liquid

Origin of Product

United States

Preparation Methods

The synthesis of Direct Black 19 involves several key steps:

    Primary Diazotization Reaction:

    p-Nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (10-16°C).

    Primary Coupling Reaction: The diazonium salt formed is coupled with H-acid in a weakly acidic medium.

    Reduction and Plate Filtration: The nitro group is reduced using sodium sulfide, followed by filtration.

    Secondary Diazotization Reaction: The intermediate product undergoes a second diazotization.

    Secondary Coupling Reaction: The diazonium compound is coupled with m-phenylenediamine under weakly basic conditions.

    Final Processing: The product is then subjected to roller drying, crushing, and mixing for packaging

Chemical Reactions Analysis

Step 1: Primary Diazotization

Reactants :

  • p -Nitroaniline (2 moles)

  • Hydrochloric acid, sodium nitrite

Reaction :

p NitroanilineHCl NaNO210 16 CDiazonium salt\text{p Nitroaniline}\xrightarrow[\text{HCl NaNO}_2]{\text{10 16 C}}\text{Diazonium salt}

Conditions : 14–16°C, pH 1.2–1.5 .

Step 2: Primary Coupling

Reactants :

  • Diazonium salt

  • H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

Reaction :

Diazonium salt+H acid5 7 CpH 7 5 8Intermediate\text{Diazonium salt}+\text{H acid}\xrightarrow[\text{5 7 C}]{\text{pH 7 5 8}}\text{Intermediate}

Key : Forms the first azo bond (-N=N-) via electrophilic substitution .

Step 3: Reduction

Reactants :

  • Intermediate

  • Sodium sulfide

Reaction :

\text{NO}_2\(\text{nitro group})\xrightarrow[\text{Na}_2\text{S}]{\text{Reduction}}\text{NH}_2\(\text{amine})

Purpose : Converts nitro groups to amines for subsequent reactions .

Step 4: Secondary Diazotization and Coupling

Reactants :

  • Reduced intermediate

  • m -Phenylenediamine (2 moles)

Reaction :

Diazotized intermediate+m Phenylenediamine0 5 CpH 8 5 9Direct Black 19\text{Diazotized intermediate}+\text{m Phenylenediamine}\xrightarrow[\text{0 5 C}]{\text{pH 8 5 9}}\text{this compound}

Outcome : Forms additional azo bonds, completing the tetra-azo structure .

Solvent Interactions and Chromatic Reactions

This compound exhibits solvent-dependent color changes due to protonation/deprotonation and coordination effects :

Solvent/ConditionColor ChangeNotes
Water (neutral pH)Greenish-blackMax solubility: 100 g/L (80°C)
Concentrated H2_2SO4_4Greenish-black → Reddish-blackSulfonation of azo bonds
Dilute H2_2SO4_4Reddish-blackProtonation of amine groups
NaOH (10%)Greenish-blueDeprotonation and coordination
Ethanol/acetoneSlight solubilityPolar aprotic interactions

Photolytic Degradation

  • Light Fastness : Rated 3 (moderate resistance to fading) .

  • Mechanism: UV-induced cleavage of azo bonds generates aromatic amines .

Reductive Degradation

  • Metabolic Pathway :

    Direct Black 19In vivoReductasesBenzidine derivatives\text{this compound}\xrightarrow[\text{In vivo}]{\text{Reductases}}\text{Benzidine derivatives}
    • Releases carcinogenic amines (e.g., benzidine) .

Coagulation in Aqueous Systems

  • Efficiency : 98.4% removal at pH 4 using white mustard seed protein (WMSP) .

  • Mechanism : Electrostatic interactions between protonated dye (-SO3_3^-) and cationic coagulant .

ParameterOptimal ConditionRemoval Efficiency
pH498.4%
Temperature25°C83.2%
Coagulant (WMSP)18 mg/L89.2%

Reactivity with Inorganic Ions

  • Copper (Cu2+^{2+}2+) : Shade shifts to greenish due to metal coordination .

  • Iron (Fe3+^{3+}3+) : Slight color alteration (shade darkening) .

Environmental and Industrial Reactions

  • Textile Dyeing :

    • Binds to cellulose via hydrogen bonding and van der Waals forces .

    • Fixation enhanced by electrolytes (e.g., Na2_2SO4_4) via salting-out effect .

  • Wastewater Treatment :

    • Oxidative degradation using peroxides or advanced oxidation processes (AOPs) .

Key Stability Parameters

PropertyRating (1–5)Conditions
Light Fastness3ISO 105-B02
Washing Fastness2ISO 105-C06
Rubbing Fastness4 (dry), 3 (wet)AATCC 8

Scientific Research Applications

Direct Black 19 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Black 19 involves its interaction with the fiber surface, forming strong bonds that ensure long-lasting and vibrant dyeing effects. The azo groups in the dye molecule are responsible for its color properties, as they absorb visible light. The presence of sulfonate groups enhances its solubility in water, facilitating its application in aqueous dyeing processes .

Comparison with Similar Compounds

Below, we contrast its behavior with other dyes in environmental applications and highlight key findings.

Table 1: Comparison of Dye Removal Efficiencies
Dye Coagulant Removal Efficiency Reference
Direct Black 19 Moringa oleifera extract 85%
This compound Polyaluminum chloride (PACl) 92%
This compound Aloe vera 75%
Reactive Blue 19 Alcea rosea mucilage 78%
Disperse Red 60 Alcea rosea mucilage 70%

Structural and Functional Differences

  • Reactive Dyes (e.g., Reactive Blue 19) : Contain reactive groups (e.g., vinyl sulfone) that form covalent bonds with fibers, unlike direct dyes .
  • Disperse Dyes (e.g., Disperse Red 60): Non-ionic, designed for hydrophobic fibers (e.g., polyester), contrasting with this compound’s water-soluble nature .

Biological Activity

Direct Black 19 is a synthetic azo dye commonly used in the textile industry for dyeing fabrics, particularly those made from cellulose fibers. Understanding its biological activity is crucial due to potential health and environmental concerns associated with its use. This article synthesizes findings from various studies regarding the biological effects of this compound, including toxicological data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, also known as Direct Fast Black G, is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups that contribute to its dyeing properties. The chemical formula is C18H14N4O6SC_{18}H_{14}N_4O_6S, indicating the presence of nitrogen and sulfur, which are common in azo dyes.

Metabolism and Excretion

Metabolic studies have shown that azo dyes like this compound can be metabolized into potentially harmful compounds. For instance, the metabolism of benzidine-based dyes often leads to the formation of free benzidine in biological systems. This transformation raises concerns about systemic exposure and long-term health effects associated with chronic exposure to such dyes .

Environmental Impact

The environmental impact of this compound has been a subject of research, particularly concerning wastewater treatment. Studies have demonstrated that this compound can be effectively removed from wastewater using advanced oxidation processes combined with biological methods. For example, research indicates that combining aerobic and anaerobic treatments significantly enhances the degradation efficiency of azo dyes .

Case Studies

Several case studies provide insight into the practical implications of this compound's biological activity:

  • Occupational Exposure : A study on workers in the textile industry revealed elevated levels of benzidine in urine samples, suggesting significant exposure to this compound and related dyes . This finding underscores the importance of monitoring occupational health risks associated with dye manufacturing and application.
  • Wastewater Treatment : In a practical application case, researchers implemented silica-modified resin for the removal of this compound from wastewater, achieving effective results through adsorption techniques. This approach not only mitigates environmental contamination but also highlights innovative solutions for managing dye waste .

Research Findings Summary

Study FocusKey Findings
CarcinogenicityRelated dyes induce liver tumors in animal models; caution advised for this compound .
MetabolismAzo dyes can metabolize into harmful compounds like benzidine, raising health concerns .
Environmental DegradationEffective removal methods for this compound include advanced oxidation combined with biological treatments .
Occupational HealthSignificant exposure levels found among textile workers; need for monitoring and protective measures .

Q & A

Q. How can researchers ensure the accuracy of spectrophotometric quantification of this compound in the presence of interfering co-pollutants?

  • Methodological Answer : Implement derivative spectrophotometry or second-order calibration algorithms (e.g., PARAFAC) to resolve overlapping absorbance peaks. Validate results with HPLC-MS/MS and report recovery rates in spiked real-world samples (e.g., textile effluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Direct black 19
Reactant of Route 2
Direct black 19

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